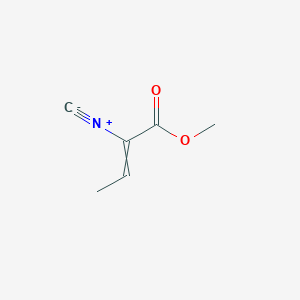
Methyl 2-isocyanobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-isocyanobut-2-enoate: is an organic compound with the molecular formula C6H7NO2 It is a derivative of butenoic acid, featuring an isocyano group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-2-butenoate with potassium cyanate under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isocyano group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isocyanobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium cyanate or sodium azide can be used under basic conditions.
Addition Reactions: Electrophiles like bromine or hydrogen chloride can add across the double bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Derivatives with different functional groups replacing the isocyano group.
Addition Reactions: Halogenated or hydrogenated products.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: Methyl 2-isocyanobut-2-enoate is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential therapeutic applications, although further research is needed to explore these possibilities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-isocyanobut-2-enoate involves its reactivity with nucleophiles and electrophiles. The isocyano group can participate in nucleophilic substitution reactions, while the double bond in the butenoate moiety can undergo addition reactions. These interactions allow the compound to form various derivatives and products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Methyl 2-cyanobut-2-enoate: Similar structure but with a cyano group instead of an isocyano group.
Ethyl 2-isocyanobut-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-isocyanoprop-2-enoate: Similar structure but with a prop-2-enoate moiety instead of a but-2-enoate moiety.
Uniqueness: Methyl 2-isocyanobut-2-enoate is unique due to the presence of both an isocyano group and a methyl ester functional group. This combination imparts distinct reactivity and properties, making it valuable in various applications.
Properties
CAS No. |
62180-46-5 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
methyl 2-isocyanobut-2-enoate |
InChI |
InChI=1S/C6H7NO2/c1-4-5(7-2)6(8)9-3/h4H,1,3H3 |
InChI Key |
BZGYVLCAYSVOOU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















